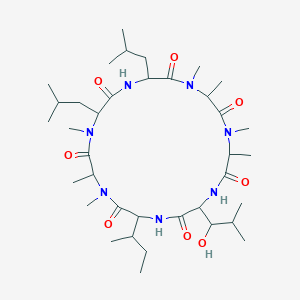

Ternatin heptapeptide

Description

(-)-Ternatin is a natural product found in Trametes versicolor with data available.

Properties

IUPAC Name |

(3S,6S,9S,12S,15R,18R,21R)-15-[(2S)-butan-2-yl]-18-[(1R)-1-hydroxy-2-methylpropyl]-1,3,4,10,12,13,21-heptamethyl-6,9-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67N7O8/c1-16-22(8)28-37(52)43(14)25(11)35(50)44(15)27(18-20(4)5)32(47)38-26(17-19(2)3)36(51)42(13)24(10)34(49)41(12)23(9)31(46)40-29(33(48)39-28)30(45)21(6)7/h19-30,45H,16-18H2,1-15H3,(H,38,47)(H,39,48)(H,40,46)/t22-,23+,24-,25-,26-,27-,28+,29+,30+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFVAIFXJWEOMH-PTPSPKLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N1)[C@@H](C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67N7O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933442 | |

| Record name | Ternatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

738.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148619-41-4 | |

| Record name | Ternatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Origin and Natural Source of Ternatin

Prepared for: Researchers, Scientists, and Drug Development Professionals

A Note on Nomenclature: The term "Ternatin" refers to two distinct classes of natural products originating from vastly different biological sources. This guide will address both, clarifying their unique origins and chemical nature to ensure scientific accuracy. The user's query for "Ternatin heptapeptide" specifically points to the fungal metabolite. However, the more common association of "Ternatin" is with the anthocyanin pigments of the Clitoria ternatea plant. Both are detailed below.

Part 1: (-)-Ternatin, the Cyclic Heptapeptide

(-)-Ternatin is a highly N-methylated cyclic heptapeptide with significant biological activities, including the inhibition of fat accumulation and antifungal properties.[1][2]

Natural Source and Origin

The primary natural sources of (-)-Ternatin are fungi. It was first isolated from the fungus Didymocladium ternatum in 1974.[1] More recently, it has been isolated from the mushroom Coriolus versicolor, also known as Trametes versicolor, a fungus distributed worldwide and commonly found on dead logs and stumps in temperate forests across Asia, Europe, and North America.[3][4][5]

-

Organism: Coriolus versicolor (syn. Trametes versicolor) and Didymocladium ternatum.[1][3]

-

Taxonomy:

-

Kingdom: Fungi

-

Phylum: Basidiomycota

-

Class: Agaricomycetes

-

Order: Polyporales

-

Family: Polyporaceae

-

Genus: Trametes (Coriolus) / Didymocladium

-

-

Habitat: Coriolus versicolor is a saprophytic fungus that plays a crucial role in the decomposition of wood.[5]

Biosynthesis of (-)-Ternatin

The biosynthesis of cyclic peptides like (-)-Ternatin in fungi is typically carried out by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs). While the specific NRPS responsible for (-)-Ternatin synthesis has not been fully characterized, the general mechanism can be inferred.

The structure of (-)-Ternatin was identified as cyclo[D-allo-Ile-L-(NMe)Ala-L-(NMe)Leu-L-Leu-L-(NMe)Ala-D-(NMe)Ala-(2R,3R)-3-hydroxy-Leu]. [6] This complex structure, with its mix of D- and L-amino acids and extensive N-methylation, is a hallmark of NRPS products.

Isolation of (-)-Ternatin from Coriolus versicolor

The isolation of (-)-Ternatin is a multi-step process involving extraction and chromatographic purification. [15]

Experimental Protocol: Isolation of (-)-Ternatin

-

Extraction:

-

Homogenize fresh or dried fruiting bodies of Coriolus versicolor.

-

Extract the homogenized material with 80% aqueous ethanol.

-

Partition the crude extract between ethyl acetate (EtOAc) and water. The bioactive compounds will be in the EtOAc layer. [15]

-

-

Preliminary Purification:

-

Concentrate the EtOAc layer and partition it between aqueous methanol and hexane. The active fraction will be in the aqueous methanol layer. [15]

-

-

Chromatographic Separation:

-

Subject the concentrated aqueous methanol layer to silica gel column chromatography.

-

Further purify the active fractions using Sephadex LH-20 gel permeation chromatography.

-

The final purification is achieved by reversed-phase high-performance liquid chromatography (HPLC) to yield pure (-)-Ternatin. [15]

-

| Parameter | Value | Reference |

| Molecular Formula | C₃₇H₆₇N₇O₈ | [11] |

| Molar Mass | 737.984 g/mol | [11] |

| EC₅₀ (Fat Accumulation) | 0.14 µg/mL in 3T3-L1 cells | [6] |

Part 2: Ternatins, the Anthocyanins

The more widely known "Ternatins" are not peptides but a class of polyacylated anthocyanins. These are water-soluble pigments responsible for the vibrant blue color of the butterfly pea flower. [1, 7]

Natural Source and Origin

Ternatin anthocyanins are exclusively found in the flowers of Clitoria ternatea, commonly known as the butterfly pea or blue pea. [1] This plant is a perennial vine belonging to the Fabaceae family and is native to equatorial Asia. [1, 5]

-

Organism: Clitoria ternatea

-

Taxonomy:

-

Kingdom: Plantae

-

Phylum: Tracheophyta

-

Class: Magnoliopsida

-

Order: Fabales

-

Family: Fabaceae

-

Genus: Clitoria

-

-

Plant Part: The highest concentration of Ternatins is found in the flower petals. [1]

Biosynthesis of Ternatin Anthocyanins

Ternatin biosynthesis is a branch of the flavonoid pathway. The core structure is delphinidin, which is then extensively modified through glycosylation and acylation. [1, 7] There are at least 15 different Ternatins (A1-A3, B1-B4, C1-C5, and D1-D3) that have been identified. [1] The biosynthesis begins with Ternatin C5, the simplest form, which is subsequently elaborated. [16]

Isolation of Ternatin Anthocyanins from Clitoria ternatea

Experimental Protocol: Isolation of Ternatin Anthocyanins

-

Extraction:

-

Macerate fresh or dried butterfly pea flowers.

-

Extract with hot water or a 50% ethanol (v/v) solution. The use of slightly acidified solvents can improve stability.[8]

-

Filter the mixture to separate the liquid extract from the solid plant material.

-

-

Purification:

-

The crude extract contains a mixture of different Ternatins, sugars, and other phenolic compounds.

-

Purification can be achieved using column chromatography, often with amberlite resins or Sephadex LH-20.[9]

-

For separation of individual Ternatin compounds, preparative HPLC is the method of choice.[9]

-

| Property | Description | Reference |

| Core Structure | Delphinidin 3,3′,5′-triglucoside | [6][10] |

| Acyl Groups | Primarily p-coumaric acid | [11] |

| Glycosyl Groups | D-glucose | [11] |

| Color | Intense blue in the pH range of 3.2 to 5.2 | [10] |

Summary and Conclusion

It is imperative for researchers to distinguish between the two classes of molecules referred to as "Ternatin". The This compound is a fungal secondary metabolite from Coriolus versicolor with potential applications in metabolic disease research. In contrast, Ternatin anthocyanins are plant pigments from Clitoria ternatea with applications as natural colorants and antioxidants. This guide provides the foundational knowledge of the origin and natural source for both, enabling precise scientific communication and further research.

References

-

Vidana Gamage, G. C., Lim, Y. Y., & Choo, W. S. (2021). Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications. Frontiers in Plant Science, 12, 792303. [Link]

-

Terahara, N., Oda, M., Matsui, T., Osajima, Y., Saito, N., Toki, K., & Honda, T. (1996). Five New Anthocyanins, Ternatins A3, B4, B3, B2, and D2, from Clitoria ternatea Flowers. Journal of Natural Products, 59(2), 139-144. [Link]

-

Le, T. N., Nguyen, T. H. P., Nguyen, T. C., & Nguyen, T. H. (2021). Identification of Anthocyanin Compounds in Butterfly Pea Flowers (Clitoria ternatea L.) by Ultra Performance Liquid Chromatography/Ultraviolet Coupled to Mass Spectrometry. Processes, 9(7), 1229. [Link]

-

Kobayashi, M., Kawashima, H., Takemori, K., Ito, H., Murai, A., Masuda, S., ... & Horio, F. (2012). Ternatin, a cyclic peptide isolated from mushroom, and its derivative suppress hyperglycemia and hepatic fatty acid synthesis in spontaneously diabetic KK-A (y) mice. Biochemical and biophysical research communications, 427(2), 299-304. [Link]

-

Vidana Gamage, G. C., Lim, Y. Y., & Choo, W. S. (2021). Anthocyanins from Clitoria ternatea flower: Biosynthesis, extraction, stability, antioxidant activity, and applications. Monash University. [Link]

-

Shimokawa, K., Mashima, I., Asai, A., Yamada, K., Kita, M., & Uemura, D. (2006). (-)-Ternatin, a Highly N-Methylated Cyclic Heptapeptide that Inhibits Fat Accumulation: Structure and Synthesis. Tetrahedron Letters, 47(25), 4445-4448. [Link]

-

Vidana Gamage, G. C., Lim, Y. Y., & Choo, W. S. (2021). Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications. Frontiers in plant science, 12, 792303. [Link]

-

Sukmana, C., Marpaung, A. M., & Sutanto, H. (2020). Isolation of Anthocyanins from Butterfly Pea (Clitoria Ternatea): A Review. Bachelor thesis, Swiss German University. [Link]

-

Kobayashi, M., Kawashima, H., Takemori, K., Ito, H., Murai, A., Masuda, S., ... & Horio, F. (2012). Ternatin, a cyclic peptide isolated from mushroom, and its derivative suppress hyperglycemia and hepatic fatty acid synthesis in spontaneously diabetic KK-A(y) mice. Biochemical and biophysical research communications, 427(2), 299–304. [Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

Grokipedia. (n.d.). This compound. [Link]

-

Yamada, K., et al. (2007). Convergent synthesis and in vivo inhibitory effect on fat accumulation of (-)-ternatin, a highly N-methylated cyclic peptide. Bioorganic & medicinal chemistry letters, 17(16), 4447-4449. [Link]

-

Shimokawa, K., et al. (2006). (-)-Ternatin, a highly N-methylated cyclic heptapeptide that inhibits fat accumulation: structure and synthesis. Tetrahedron Letters, 47(25), 4445-4448. [Link]

-

Oguis, G. K., Gilding, E. K., Jackson, M. A., & Craik, D. J. (2019). Butterfly Pea (Clitoria ternatea), a Cyclotide-Bearing Plant With Applications in Agriculture and Medicine. Frontiers in plant science, 10, 645. [Link]

-

Le, T. N., Nguyen, T. H. P., Nguyen, T. C., & Nguyen, T. H. (2021). Identification of Anthocyanin Compounds in Butterfly Pea Flowers (Clitoria ternatea L.) by Ultra Performance Liquid Chromatography/Ultraviolet Coupled to Mass Spectrometry. Processes, 9(7), 1229. [Link]

-

Paun, N., & Niculescu, V. (2012). ISOLATION, PURIFICATION AND BIOLOGICAL PROPERTIES OF ANTHOCYANINS. Annals of the University of Craiova-Agriculture, Montanology, Cadastre Series, 42(1), 101-110. [Link]

-

Zhang, Y., et al. (2017). Purification, characterization, and antitumor activity of a novel glucan from the fruiting bodies of Coriolus Versicolor. Journal of food science, 82(2), 481-488. [Link]

-

Cui, J., & Chisti, Y. (2003). Polysaccharopeptides of Coriolus versicolor: physiological activity, uses, and production. Biotechnology advances, 21(2), 109-122. [Link]

-

Tuszynski, J. A., et al. (2020). Extract from the Coriolus versicolor Fungus as an Anti-Inflammatory Agent with Cytotoxic Properties against Endothelial Cells and Breast Cancer Cells. International journal of molecular sciences, 21(23), 9093. [Link]

-

Habtemariam, S. (2020). Exploring the Anticancer Potential of Coriolus versicolor in Breast Cancer: A Review. Molecules, 25(22), 5363. [Link]

-

Lee, J. S., et al. (2008). Culture Conditions for Mycelial Growth of Coriolus versicolor. Mycobiology, 36(3), 154-158. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Convergent synthesis and in vivo inhibitory effect on fat accumulation of (-)-ternatin, a highly N-methylated cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Anticancer Potential of Coriolus versicolor in Breast Cancer: A Review | MDPI [mdpi.com]

- 6. research.monash.edu [research.monash.edu]

- 7. Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. repository.sgu.ac.id [repository.sgu.ac.id]

- 10. Frontiers | Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

Unveiling Ternatin: A Technical Guide to the Discovery and Isolation of a Bioactive Cyclic Peptide from Coriolus versicolor

Abstract

Coriolus versicolor, also known as Trametes versicolor, is a mushroom with a rich history in traditional medicine, primarily recognized for its immunomodulatory polysaccharide-peptides. Beyond these well-studied macromolecules, this fungus harbors a diverse arsenal of secondary metabolites with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery and isolation of (-)-Ternatin, a highly N-methylated cyclic heptapeptide identified from C. versicolor. The discovery was predicated on a bioassay-guided fractionation approach targeting the inhibition of fat accumulation in 3T3-L1 adipocytes. We will detail the strategic methodologies for extraction, purification, and structural elucidation that enabled the characterization of this unique molecule. This document is intended for researchers, scientists, and drug development professionals interested in natural product chemistry, mycology, and the discovery of novel therapeutic agents from fungal sources.

Introduction: Beyond Polysaccharides in Coriolus versicolor

Coriolus versicolor is a globally distributed saprophytic fungus renowned for producing complex polysaccharide-peptide (PSP) and polysaccharide-K (PSK) complexes, which are established as adjuncts in cancer therapy.[1] However, the focus on these high-molecular-weight compounds has often overshadowed the potential of other small-molecule secondary metabolites within this organism. Fungi, in general, are prolific producers of structurally diverse compounds, including alkaloids, terpenoids, and non-ribosomal peptides, many of which possess potent biological activities.[1][2]

The exploration of the C. versicolor metabolome led to the discovery of (-)-Ternatin, a compound that stands in contrast to the fungus's more famous polysaccharides. It is a cyclic heptapeptide with a significant inhibitory effect on fat accumulation, suggesting potential applications in metabolic research and therapeutics.[3] This guide aims to provide a comprehensive overview of the scientific journey, from initial observation to final characterization, of this intriguing molecule.

It is crucial to distinguish the cyclic peptide Ternatin from Coriolus versicolor from the similarly named "ternatins," which are a class of polyacylated anthocyanins responsible for the vibrant blue color of the butterfly pea flower (Clitoria ternatea).[4][5] The two are structurally and functionally unrelated classes of molecules. This guide will focus exclusively on the cyclic peptide originating from C. versicolor.

Discovery Framework: Bioassay-Guided Fractionation

The discovery of Ternatin was not serendipitous but rather the result of a systematic, function-driven search. The core principle was bioassay-guided fractionation, a powerful strategy in natural product chemistry that uses a specific biological assay to direct the purification process. This ensures that chemical isolation efforts remain focused on the most active constituents of a complex extract.

The guiding bioassay for Ternatin's discovery was the inhibition of fat accumulation in a murine adipocyte cell line (3T3-L1).[3] This assay serves as an in vitro model for adipogenesis and is a common tool for screening compounds with potential anti-obesity effects. The workflow is designed to progressively enrich the active compound(s) from the crude extract through sequential separation steps, with each resulting fraction being tested for its efficacy in the bioassay.

Caption: Bioassay-guided fractionation workflow for Ternatin.

Methodology: From Fungus to Pure Compound

This section details the step-by-step protocols for the extraction, purification, and characterization of (-)-Ternatin from Coriolus versicolor.

Fungal Material and Initial Extraction

The starting material is the dried and powdered fruiting bodies of Coriolus versicolor. The initial extraction is designed to capture a broad range of semi-polar to non-polar secondary metabolites.

Protocol: Aqueous Ethanol Extraction

-

Maceration: Submerge 1 kg of powdered C. versicolor fruiting bodies in 10 L of an aqueous ethanol solution (e.g., 70% ethanol).

-

Extraction: Stir the mixture at room temperature for 24 hours. The use of aqueous ethanol is a critical choice, as it balances polarity to extract a wider range of compounds than water or pure ethanol alone.

-

Filtration: Filter the mixture through cheesecloth and then filter paper to remove solid fungal material.

-

Concentration: Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to avoid thermal degradation of the bioactive compounds. This yields the crude aqueous ethanol extract.

-

Bioassay Confirmation: Subject a small portion of the crude extract to the 3T3-L1 adipocyte assay to confirm the presence of the fat accumulation inhibitory activity.

Purification Cascade: A Multi-step Chromatographic Approach

The purification of Ternatin from the complex crude extract requires a multi-step chromatographic process, moving from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques.

Protocol: Sequential Chromatography

-

Solvent Partitioning (Optional but Recommended): To reduce complexity, the crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. The bioactivity is expected to concentrate in the ethyl acetate or n-butanol fraction for a cyclic peptide of this nature.

-

Vacuum Liquid Chromatography (VLC) or Flash Chromatography:

-

Stationary Phase: Silica gel is a suitable choice for the initial fractionation.

-

Mobile Phase: A step gradient of increasing polarity, for example, starting with 100% hexane, followed by increasing proportions of ethyl acetate, and finally methanol.

-

Fraction Collection: Collect large fractions and test each for bioactivity.

-

-

Medium Pressure Liquid Chromatography (MPLC) on Octadecylsilyl (ODS) silica gel:

-

Stationary Phase: C18 reverse-phase silica gel.

-

Mobile Phase: A gradient of decreasing polarity, typically using a water/acetonitrile or water/methanol system.

-

Rationale: This step separates compounds based on hydrophobicity and is highly effective for purifying peptides.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A preparative reverse-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or shallow gradient elution with an optimized mixture of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA) (0.05-0.1%) to improve peak shape.

-

Detection: UV detection at wavelengths such as 214 nm (peptide bonds) and 280 nm (aromatic residues, if any).

-

Outcome: This final step should yield pure (-)-Ternatin. Purity can be assessed using an analytical HPLC system.

-

The Guiding Assay: 3T3-L1 Adipocyte Fat Accumulation

This in vitro assay is the cornerstone of the bioassay-guided fractionation process.

Protocol: Adipocyte Differentiation and Lipid Staining

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

-

Initiation of Differentiation: Two days post-confluence, induce differentiation by changing the medium to DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. This is "Day 0."

-

Application of Fractions: Add the various column fractions (dissolved in a suitable solvent like DMSO and diluted) to the differentiation medium from Day 0 to Day 2.

-

Maturation: On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin. Continue to culture for an additional 4-6 days, replacing the medium every two days.

-

Quantification of Fat Accumulation:

-

Oil Red O Staining: On Day 8, fix the mature adipocytes with formalin and stain with Oil Red O solution, which specifically stains neutral lipids.

-

Quantification: Elute the stain from the cells using isopropanol and measure the absorbance of the eluate with a spectrophotometer (typically around 510 nm). A lower absorbance in a fraction-treated well compared to the control indicates inhibitory activity.

-

Structural Elucidation: Deciphering the Molecular Architecture

Once pure (-)-Ternatin is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can provide initial clues about the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the three-dimensional structure of organic molecules in solution. A suite of 2D-NMR experiments is required to piece together the structure of a cyclic peptide like Ternatin.[3]

-

¹H-NMR: Provides information on the number and types of protons.

-

¹³C-NMR: Provides information on the carbon skeleton.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to define individual amino acid spin systems.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the amino acid residues together by linking the alpha-proton of one residue to the carbonyl carbon of the preceding residue.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space, even if they are not directly bonded. This is vital for determining the stereochemistry and the overall 3D conformation of the cyclic peptide.[3]

The planar structure of (-)-Ternatin was determined to be cyclo[-Ile¹-(NMe)Ala²-(NMe)Leu³-Leu⁴-(NMe)Ala⁵-(NMe)Ala⁶-β-OH-Leu⁷-] .[3]

Confirmation of Absolute Stereochemistry

The final piece of the structural puzzle is determining the absolute stereochemistry (D or L configuration) of each amino acid. While advanced NMR techniques can provide clues, the definitive confirmation for Ternatin was achieved through total synthesis.[3]

-

Hydrolysis: The purified natural Ternatin is hydrolyzed to break the peptide bonds and release the constituent amino acids.

-

Chiral HPLC Analysis: The hydrolysate is analyzed by HPLC using a chiral column and compared to authentic D- and L-amino acid standards.

-

Synthesis of Stereoisomers: Based on the initial analysis and ROESY data, possible stereoisomers of the full peptide are synthesized.[3] In the case of Ternatin, synthetic stereoisomers were prepared to resolve ambiguities at the (NMe)Ala⁵-(NMe)Ala⁶ and Ile¹ positions.[3]

-

Spectroscopic Comparison: The ¹H NMR spectrum of the natural product is compared to the spectra of the synthetic stereoisomers. An identical match confirms the absolute stereochemistry of the natural compound.[3]

Biological Activity and Future Directions

The primary bioactivity that led to the discovery of (-)-Ternatin was its potent inhibition of fat accumulation in 3T3-L1 adipocytes, with a reported EC₅₀ of 0.14 µg/mL.[3] Subsequent studies have shown that Ternatin and a derivative can suppress hyperglycemia and hepatic fatty acid synthesis in a mouse model of type 2 diabetes.[6] These effects appear to be mediated, at least in part, by the downregulation of SREBP-1c mRNA, a key regulator of lipogenesis.[6]

The discovery of Ternatin underscores the value of exploring the full metabolic potential of well-known medicinal fungi like Coriolus versicolor. The bioassay-guided approach remains a powerful engine for discovering novel bioactive compounds. Future research should focus on elucidating the precise molecular target of Ternatin, understanding its biosynthetic pathway within the fungus, and exploring its therapeutic potential for metabolic disorders.

Caption: Proposed mechanism of action of Ternatin.

Conclusion

The journey to isolate and identify (-)-Ternatin from Coriolus versicolor serves as an exemplary case study in modern natural product drug discovery. It highlights the synergy between traditional knowledge of medicinal organisms, systematic biological screening, and advanced analytical techniques. By following a bioassay-guided fractionation strategy, researchers were able to navigate the chemical complexity of a fungal extract to pinpoint a novel cyclic peptide with potent and therapeutically relevant bioactivity. This in-depth guide provides a methodological framework that can be adapted by researchers seeking to uncover new bioactive small molecules from the vast and underexplored world of fungi.

References

-

P-56 (-)-Ternatin exhibiting inhibitory effect of fat accumulation from the mushroom Coriolus versicolor. J-Stage. [Link]

-

Nair, V., Bang, W.Y., Schreckinger, E., Andarwulan, N., & Cisneros-Zevallos, L. (2015). Protective Role of Ternatin Anthocyanins and Quercetin Glycosides from Butterfly Pea (Clitoria ternatea Leguminosae) Blue Flower Petals against Lipopolysaccharide (LPS)-Induced Inflammation in Macrophage Cells. Journal of Agricultural and Food Chemistry, 63(28), 6355–6365). [Link]

-

Cui, J., & Chisti, Y. (2003). Polysaccharopeptides of Coriolus versicolor: physiological activity, uses, and production. Biotechnology Advances, 21(2), 109-122. [Link]

-

Schmidt-Dannert, C. (2015). Biosynthesis of terpenoid natural products in fungi. Advances in Biochemical Engineering/Biotechnology, 148, 19-61. [Link]

-

Sato, K., et al. (2012). Ternatin, a cyclic peptide isolated from mushroom, and its derivative suppress hyperglycemia and hepatic fatty acid synthesis in spontaneously diabetic KK-A(y) mice. Biochemical and Biophysical Research Communications, 427(2), 299-304. [Link]

-

Marpaung, M. P., Lee, J., & Park, J. (2021). Identification of Anthocyanin Compounds in Butterfly Pea Flowers (Clitoria ternatea L.) by Ultra Performance Liquid Chromatography/Ultraviolet Coupled to Mass Spectrometry. Foods, 10(7), 1539. [Link]

-

Hor, S. Y., et al. (2017). Polysaccharide Peptide Extract From Coriolus versicolor Increased Tmax of Tamoxifen and Maintained Biochemical Serum Parameters, With No Change in the Metabolism of Tamoxifen in the Rat. Frontiers in Pharmacology, 8, 849. [Link]

Sources

- 1. Frontiers | Polysaccharide Peptide Extract From Coriolus versicolor Increased Tmax of Tamoxifen and Maintained Biochemical Serum Parameters, With No Change in the Metabolism of Tamoxifen in the Rat [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Polysaccharopeptides of Coriolus versicolor: physiological activity, uses, and production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Structure Elucidation and Stereochemistry of Ternatin, a Highly N-Methylated Cyclic Heptapeptide

Abstract

Ternatin is a highly N-methylated cyclic heptapeptide first isolated from the mushroom Coriolus versicolor.[1][2][3] It has attracted significant scientific interest due to its potent and specific biological activities, including the inhibition of fat accumulation in adipocytes and profound cytotoxic effects against cancer cell lines by targeting the eukaryotic translation elongation factor-1A (eEF1A).[1][3][4][5] The structural complexity of Ternatin, characterized by its macrocyclic nature, multiple N-methylated residues, and non-standard amino acids, presents a formidable challenge for complete structural elucidation. This guide provides an in-depth, technically-focused narrative on the multi-faceted strategy required to determine its planar structure, conformational topology, and absolute stereochemistry, showcasing the synergy between advanced spectroscopy, chemical degradation, and definitive total synthesis.

A Note on Nomenclature: The name "Ternatin" is also used to describe a class of polyacylated anthocyanin pigments found in the butterfly pea flower (Clitoria ternatea).[5] This document pertains exclusively to the cyclic heptapeptide natural product.

Chapter 1: Foundational Analysis - Determining the Planar Structure

The initial phase of structure elucidation focuses on answering the most fundamental questions: What is the molecular formula, and what are the constituent building blocks? This requires a combination of high-resolution mass spectrometry to define the elemental composition and chemical degradation to identify the individual amino acid residues.

Mass Spectrometry: Unveiling Molecular Weight and Sequence

High-Resolution Mass Spectrometry (HRMS) is the first critical step, providing an exact mass that allows for the unambiguous determination of the molecular formula. For Ternatin, this establishes the precise number of carbon, hydrogen, nitrogen, and oxygen atoms, offering the first glimpse into its composition.

Following this, tandem mass spectrometry (MS/MS) is employed to decipher the amino acid sequence.[6] Unlike linear peptides, which fragment predictably from the N- and C-termini, cyclic peptides pose a significant challenge. The high-energy collision-induced dissociation (CID) can cause the ring to open at any peptide bond, leading to a complex mixture of linear precursor ions that then fragment further.[7][8] Therefore, interpreting the resulting MS/MS spectrum requires sophisticated analysis to piece together overlapping fragments and propose a viable amino acid sequence. Multi-stage mass spectrometry (MSn) can be invaluable here, allowing for the isolation and further fragmentation of specific primary fragments to build a more confident sequence map.[6][7]

-

Sample Preparation: A purified sample of natural Ternatin (10-50 µg) is dissolved in a 50:50 acetonitrile/water solution with 0.1% formic acid.

-

Chromatography: The sample is injected onto a C18 reverse-phase HPLC column and eluted with a gradient of increasing acetonitrile concentration to separate the peptide from any minor impurities.

-

Mass Spectrometry (Ion Trap or Q-TOF):

-

MS1 Scan: The instrument performs a full scan to identify the parent ion's mass-to-charge ratio (m/z).

-

Data-Dependent MS2 Scan: The instrument automatically selects the most intense ion from the MS1 scan (the protonated molecular ion of Ternatin, [M+H]⁺) for fragmentation via CID.

-

MS3 Scan (Optional but Recommended): A prominent fragment ion from the MS2 spectrum is isolated and fragmented again to confirm connectivity between specific amino acid residues.

-

-

Data Analysis: The resulting fragmentation patterns (b- and y-ions from multiple ring-opening possibilities) are analyzed using specialized software or manual interpretation to reconstruct the amino acid sequence.

Amino Acid Analysis: Identifying the Building Blocks

To confirm the identities of the constituent residues suggested by MS/MS, a classical amino acid analysis (AAA) is performed. This involves the complete hydrolysis of the peptide into its individual amino acids.

The process involves heating the peptide sample in 6N HCl, which cleaves all amide bonds. The resulting mixture of free amino acids is then derivatized to make them volatile or UV-active, allowing for separation and quantification by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A critical aspect of this analysis for Ternatin is the identification of its numerous N-methylated amino acids and the unusual (2R,3R)-3-hydroxy-Leucine residue, which requires comparison with synthesized authentic standards.[1]

Caption: Logic for determining the 3D structure and absolute stereochemistry.

Chapter 3: The Definitive Proof - Total Synthesis

Spectroscopic and degradative methods lead to a highly probable structure, but the ultimate, unambiguous confirmation comes from total synthesis. [9]By synthesizing the proposed molecule from scratch and demonstrating that the synthetic material is indistinguishable from the natural product, the proposed structure is proven correct.

For Ternatin, the initial analyses suggested four possible stereoisomers. The definitive elucidation required the synthesis of all four candidates. [1]

The Synthetic Strategy

The synthesis of a complex cyclic peptide like Ternatin is typically achieved through a combination of Solid-Phase Peptide Synthesis (SPPS) for the linear precursor, followed by a solution-phase macrocyclization step. [2][5]

-

SPPS of Linear Precursor: The linear heptapeptide is assembled step-by-step on a solid resin support. This involves repeated cycles of deprotection of the N-terminal amine and coupling of the next protected amino acid. The synthesis of the required non-standard amino acids, such as D-allo-Isoleucine and the protected (2R,3R)-3-hydroxy-Leucine, is a significant undertaking in itself.

-

Cleavage from Resin: Once the linear sequence is complete, the peptide is cleaved from the solid support using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Macrocyclization: The linear peptide is then subjected to high-dilution conditions in solution with a peptide coupling agent. High dilution is critical to favor the intramolecular cyclization reaction over intermolecular polymerization, which is often a competing and low-yielding process. [2]4. Purification: The final cyclic peptide is purified to homogeneity using preparative HPLC.

Final Confirmation by Comparison

Each of the synthesized stereoisomers is subjected to the same analytical techniques used to characterize the natural product (HRMS, ¹H and ¹³C NMR, HPLC). The structure of Ternatin was definitively confirmed when the data for one of the synthetic isomers perfectly matched the data from the isolated natural product. [1][2]This comparative analysis confirmed the final structure as cyclo[D-allo-Ile1-L-(NMe)Ala2-L-(NMe)Leu3-L-Leu4-L-(NMe)Ala5-D-(NMe)Ala6-(2R,3R)-3-hydroxy-Leu7] . [1][2]

Caption: Workflow for structural confirmation via total synthesis.

Data Summary

| Property | Description |

| Compound Name | (-)-Ternatin |

| Class | Cyclic Heptapeptide |

| Natural Source | Coriolus versicolor (Mushroom) |

| Molecular Formula | C₄₈H₈₅N₇O₉ |

| Molecular Weight | 916.2 g/mol |

| Amino Acid Sequence & Stereochemistry | cyclo[D-allo-Ile¹-L-(NMe)Ala²-L-(NMe)Leu³-L-Leu⁴-L-(NMe)Ala⁵-D-(NMe)Ala⁶-(2R,3R)-3-hydroxy-Leu⁷] |

Conclusion

The structural elucidation of the Ternatin heptapeptide is a testament to the power of a coordinated, multi-disciplinary approach in modern natural product chemistry. No single technique is sufficient to unravel such a complex molecular architecture. The journey from initial isolation to final structural proof relies on the logical integration of mass spectrometry for sequencing, chemical degradation and chiral analysis for identifying the absolute configuration of the constituent parts, advanced NMR for mapping the 3D solution conformation, and the irrefutable evidence provided by total synthesis. This rigorous process not only provides the definitive structure essential for understanding its mechanism of action but also enables the synthetic access required for structure-activity relationship (SAR) studies and the development of novel therapeutic agents based on the Ternatin scaffold.

References

-

ResearchGate. (n.d.). Chemical structures of (A) ternatin A1, the largest anthocyanin in Clitoria ternatea flowers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ternatin. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ternatin C5. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ternatin A1. PubChem Compound Database. Retrieved from [Link]

-

Kuranaga, T., et al. (2008). Biological activity, structural features, and synthetic studies of (-)-ternatin, a potent fat-accumulation inhibitor of 3T3-L1 adipocytes. Chemistry – An Asian Journal, 3(2), 345-353. Retrieved from [Link]

-

Nguyen, Q. N. N., et al. (2018). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Physical Chemistry Chemical Physics, 20(20), 13889-13896. Retrieved from [Link]

-

ResearchGate. (n.d.). (-)-Ternatin, a Highly N-Methylated Cyclic Heptapeptide that Inhibits Fat Accumulation: Structure and Synthesis. Retrieved from [Link]

-

Lermitan, C., et al. (2021). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 143(32), 12647-12656. Retrieved from [Link]

-

Kessler, H., et al. (1990). Conformational studies of cyclic peptide structures in solution from 1H‐Nmr data by distance geometry calculation and restrained energy minimization. Biopolymers, 29(6-7), 953-968. Retrieved from [Link]

-

Poth, A. G., et al. (2014). Mass Spectrometric Analysis of Cyclotides from Clitoria ternatea: Xxx‐Pro Bond Fragmentation as Convenient Diagnostic of Pro Residue Positioning. Journal of the American Society for Mass Spectrometry, 25(11), 1973-1984. Retrieved from [Link]

-

Le, T. B., et al. (2021). Identification of Anthocyanin Compounds in Butterfly Pea Flowers (Clitoria ternatea L.) by Ultra Performance Liquid Chromatography/Ultraviolet Coupled to Mass Spectrometry. Molecules, 26(15), 4483. Retrieved from [Link]

-

Sal-Man, A., et al. (2012). Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosphatase YopH. PLoS ONE, 7(6), e39169. Retrieved from [Link]

-

Ichiyanagi, T., et al. (2021). Gastrointestinal Absorption of Ternatins, Polyacylated Anthocyanins Derived from Butterfly Pea (Clitoria ternatea L.) Petals in Rats. Foods, 10(8), 1788. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural characterization of cyclic peptide 2 a by NMR spectroscopy. Retrieved from [Link]

-

Terahara, N., et al. (1990). Structure of ternatin A1, the largest ternatin in the major blue anthocyanins from clitoria ternatea flowers. Tetrahedron Letters, 31(20), 2945-2948. Retrieved from [Link]

-

Sato, M., et al. (2011). Ternatin, a cyclic peptide isolated from mushroom, and its derivative suppress hyperglycemia and hepatic fatty acid synthesis in spontaneously diabetic KK-A(y) mice. Bioscience, Biotechnology, and Biochemistry, 75(12), 2349-2354. Retrieved from [Link]

-

Ng, J. L., et al. (2011). Sequencing cyclic peptides by multistage mass spectrometry. Proteomics, 11(16), 3361-3367. Retrieved from [Link]

-

Atanasov, A. G., et al. (2023). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. Mass Spectrometry Reviews, 42(4), 1183-1210. Retrieved from [Link]

-

Bandeira, N., et al. (2011). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. 2011 IEEE International Conference on Bioinformatics and Biomedicine Workshops (BIBMW), 689-694. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Mass Spectrometry of Cyclic Peptides. Retrieved from [Link]

-

Nicolaou, K. C., et al. (2010). Synthesis and Stereochemical Determination of Complestatin A and B (Neuroprotectin A and B). Journal of the American Chemical Society, 132(31), 10782-10785. Retrieved from [Link]

-

Hanessian, S., et al. (2006). Total synthesis and stereochemical confirmation of manassantin A, B, and B1. Organic Letters, 8(24), 5477-5480. Retrieved from [Link]

Sources

- 1. Biological activity, structural features, and synthetic studies of (-)-ternatin, a potent fat-accumulation inhibitor of 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ternatin, a cyclic peptide isolated from mushroom, and its derivative suppress hyperglycemia and hepatic fatty acid synthesis in spontaneously diabetic KK-A(y) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sequencing cyclic peptides by multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Total synthesis and stereochemical confirmation of manassantin A, B, and B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Ternatin Heptapeptide: A Precision Inhibitor of the eEF1A Ternary Complex for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The eukaryotic elongation factor 1A (eEF1A) is a multifaceted protein essential for protein synthesis and implicated in numerous cellular processes, including oncogenesis. Its frequent overexpression in a wide array of human cancers has positioned it as a high-value target for therapeutic intervention. This technical guide provides a comprehensive analysis of ternatin, a cyclic heptapeptide natural product that functions as a potent and specific inhibitor of eEF1A. We delve into the discovery of ternatin, the synthetic optimization that has yielded analogues with picomolar potency, and its precise molecular mechanism of action. Ternatin uniquely targets the eEF1A·GTP·aminoacyl-tRNA ternary complex, trapping it on the ribosome to stall translation elongation. This guide offers detailed experimental protocols for target validation and potency assessment, discusses the crucial structure-activity relationships, and presents structural insights into the ternatin-eEF1A interaction. By synthesizing the current knowledge, this document serves as an essential resource for scientists working to exploit the therapeutic potential of inhibiting protein synthesis through the ternatin-eEF1A axis.

The Therapeutic Target: Eukaryotic Elongation Factor 1A (eEF1A)

Canonical Role in Protein Synthesis: The Elongation Cycle

Eukaryotic elongation factor 1A (eEF1A) is one of the most abundant proteins in eukaryotic cells, playing an indispensable role in the elongation phase of mRNA translation.[1][2] Its primary function is to catalyze the GTP-dependent delivery of aminoacyl-tRNAs (aa-tRNAs) to the A-site of the ribosome.[3] In its GTP-bound state, eEF1A forms a ternary complex with an aa-tRNA, which then binds to the ribosome.[4] Correct codon-anticodon pairing triggers GTP hydrolysis, leading to a conformational change in eEF1A. This releases the aa-tRNA into the A-site for peptide bond formation and the subsequent release of eEF1A-GDP from the ribosome.

Non-Canonical Functions of eEF1A

Beyond its canonical role in translation, eEF1A exhibits a range of "moonlighting" functions critical to cellular homeostasis. It is involved in cytoskeleton organization, mitotic apparatus formation, signal transduction, and the nuclear export of proteins.[1][3] Furthermore, eEF1A participates in cellular stress responses, such as the heat shock response, where it helps recruit the master regulator HSF1 to gene promoters.[5] It also plays a role in recognizing and targeting misfolded or damaged proteins for degradation by the proteasome.[6]

eEF1A Dysregulation in Oncogenesis: A Validated Therapeutic Target

The machinery of protein synthesis is often dysregulated in cancer to support rapid cell growth and proliferation.[2] eEF1A, in particular its two isoforms eEF1A1 and eEF1A2, is frequently overexpressed in a multitude of human tumors, including breast, lung, ovarian, and prostate cancers.[1][7][8] This overexpression is not merely a consequence of increased proliferation but actively contributes to the malignant phenotype.[9] Elevated eEF1A2 levels can lead to cellular transformation and tumorigenesis.[1] The reliance of cancer cells on elevated eEF1A activity creates a therapeutic vulnerability, making selective inhibition of eEF1A a promising strategy for cancer treatment.[9][10]

Discovery and Characterization of Ternatin

From Fungal Metabolite to Potent Cytotoxin

Ternatin is an N-methylated cyclic heptapeptide originally isolated from the mushroom Coriolus versicolor.[11][12] It was first identified as a potent inhibitor of adipogenesis in 3T3-L1 cells at low nanomolar concentrations.[4][13] At higher concentrations, it was found to exhibit significant cytotoxicity, sparking interest in its potential as an anticancer agent.[4][14] The molecular target and mechanism of action, however, remained unknown until dedicated chemical biology approaches were employed.[14][15]

Structure-Activity Relationship (SAR) and the Development of High-Potency Analogues

Initial studies revealed that the biological activity of ternatin is highly sensitive to its amino acid composition.[11] Inspired by the structures of other cytotoxic cyclic peptides, researchers designed and synthesized novel ternatin variants with dramatically improved potency.[14]

Key SAR insights include:

-

Position 4 (L-Leucine): This residue is absolutely critical for activity. Its replacement with L-Alanine completely abolishes the antiproliferative effects, providing a valuable negative control for mechanistic studies.[11][14]

-

Combined Modifications: The most potent synthetic derivative, often referred to as ternatin-4 or compound 4 , incorporates two key changes: the substitution of L-Pipecolic acid at position 6 and the replacement of L-Leucine at position 4 with the non-standard amino acid (2S,4R)-dehydro-homoleucine.[11] This analogue proved to be up to 500 times more potent than the parent natural product.[14][16]

The successful synthesis of these highly potent analogues not only provided powerful chemical probes for target identification but also established ternatins as a promising and synthetically accessible scaffold for drug development.[16]

Table 1: Comparative In Vitro Potency of (-)-Ternatin and a Key Synthetic Analogue

This table summarizes the half-maximal inhibitory concentration (IC50) values determined from cell proliferation assays in the HCT116 human colon cancer cell line after 72 hours of treatment.

| Compound | Chemical Modification | Cell Line | Assay Type | IC50 (nM) | Reference |

| (-)-Ternatin (1) | Natural Product | HCT116 | Cell Proliferation | 71 ± 10 | [14][17] |

| Synthetic Analogue (4) | Pip at pos. 6, dhML at pos. 4 | HCT116 | Cell Proliferation | 4.6 ± 1.0 | [14][17] |

Mechanism of Action: Precision Targeting of the eEF1A Ternary Complex

Halting the Ribosome: Inhibition of Translation Elongation

A foundational insight into ternatin's mechanism was the discovery that its antiproliferative potency directly correlates with its ability to inhibit global protein synthesis.[14] Further investigation revealed that ternatin and its analogues specifically block the elongation phase of translation, a process critically dependent on eEF1A.[15][16]

The Binding Event: Ternatin Stabilizes the eEF1A·GTP·aa-tRNA Complex on the Ribosome

Ternatin does not bind to eEF1A alone. Instead, its specific molecular target is the eEF1A·GTP·aminoacyl-tRNA ternary complex .[11][14][16] By binding to this complex, ternatin traps eEF1A on the ribosome in an intermediate state following GTP hydrolysis but before the full accommodation of the aa-tRNA into the ribosomal A-site.[12][18][19] This molecular trap prevents the release of eEF1A-GDP, thereby stalling the ribosome and leading to a rapid cessation of protein synthesis and subsequent cell death.[12][20]

Caption: Ternatin's mechanism of action, interrupting the translation elongation cycle.

Structural Insights from Cryo-EM: Visualizing the Ternatin-eEF1A Interaction

Cryogenic electron microscopy (cryo-EM) studies of ribosome complexes stalled by ternatin-4 have provided high-resolution structural details of the inhibitory mechanism.[16][18] These reconstructions confirm that ternatin binds within a cleft at the interface of domain I (the G domain) and domain III of eEF1A.[18][21] This binding site is adjacent to a hydrophobic surface on domain III, and a key residue, Alanine 399 (Ala399), is critical for this interaction.[14] Mutation of this residue to a bulkier valine (A399V) sterically hinders ternatin binding and confers resistance to its cytotoxic effects, providing definitive genetic validation of eEF1A as the direct target.[14][16][21]

A Shared Hotspot: Competitive Binding with Didemnin B and Other Natural Products

The eEF1A binding site targeted by ternatin is a functional hotspot for modulation by various natural products.[14] Structurally unrelated inhibitors, such as didemnin B and cytotrienin A, also target eEF1A and compete with ternatin for binding.[4][14][16] While they share a common binding site, these molecules have distinct chemical footprints and induce different conformational changes in eEF1A, leading to different kinetic and pharmacological profiles.[16][18]

Key Methodologies for Studying Ternatin-eEF1A Interaction

To rigorously characterize an inhibitor like ternatin, a multi-faceted experimental approach is required. The following protocols represent a self-validating system where each experiment corroborates the findings of the others, building a robust case from initial target discovery to precise mechanism of action.

Protocol 1: Target Identification via Photo-Affinity Labeling

-

Causality and Rationale: To definitively identify the direct molecular target of a bioactive small molecule within the complex proteome of a cell, a method that covalently links the molecule to its binding partner is required. Photo-affinity labeling is an elegant solution. A ternatin analogue is synthesized with two key modifications: a photo-reactive group (e.g., a diazirine) that forms a covalent bond upon UV irradiation, and a bio-orthogonal handle (e.g., an alkyne) for subsequent detection via click chemistry. This approach allows for the specific capture and identification of the direct binding protein (eEF1A), distinguishing it from downstream effectors.[14][15]

Caption: Workflow for target identification using a photo-affinity probe.

-

Step-by-Step Methodology:

-

Probe Incubation: Incubate cell lysates with the clickable photo-affinity ternatin probe (e.g., 1-5 µM) for 30-60 minutes at 4°C to allow for binding equilibrium.

-

Competition Control: As a negative control for specificity, pre-incubate a parallel sample with an excess (e.g., 100-fold) of a non-probe competitor like ternatin-4.

-

UV Crosslinking: Transfer lysates to a petri dish on ice and irradiate with 365 nm UV light for 15-30 minutes to induce covalent crosslinking.

-

Click Reaction: Add the click chemistry reagents (e.g., biotin-azide, copper sulfate, and a reducing agent like sodium ascorbate) to the lysate and incubate for 1 hour at room temperature to attach the biotin reporter.

-

Affinity Purification: Add streptavidin-coated beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated protein-probe complexes.

-

Analysis: Wash the beads extensively to remove non-specific binders. Elute the captured proteins and analyze by SDS-PAGE followed by Western blotting with an anti-eEF1A antibody or by mass spectrometry for unbiased identification. A specific band corresponding to eEF1A's molecular weight (~50 kDa) should appear in the probe-treated sample but be significantly reduced in the competition control.[14]

-

Protocol 2: In Vitro Cell Proliferation (MTT) Assay for Potency Determination

-

Causality and Rationale: The primary phenotypic outcome of a cytotoxic compound is the inhibition of cell growth or induction of cell death. The MTT assay provides a quantitative measure of this effect. It relies on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[17] The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of an IC50 value, a standard measure of a compound's potency.

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of ternatin or its analogues in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 3: In Vitro Translation Assay

-

Causality and Rationale: To confirm that the observed cytotoxicity is a direct result of the proposed mechanism of action, it is essential to measure the biochemical process being targeted. An in vitro translation assay using rabbit reticulocyte lysate provides a cell-free system to directly quantify protein synthesis. By adding the inhibitor to this system, one can directly observe its effect on translation, independent of other cellular processes like apoptosis or cell cycle arrest.

-

Step-by-Step Methodology:

-

Assay Preparation: On ice, combine rabbit reticulocyte lysate, an amino acid mixture lacking methionine, and ³⁵S-labeled methionine.

-

Template Addition: Add a template mRNA (e.g., luciferase mRNA) to initiate translation.

-

Inhibitor Treatment: Add serial dilutions of ternatin or its analogues to the reactions. Include a no-template control and a vehicle control.

-

Incubation: Incubate the reactions at 30°C for 60-90 minutes.

-

Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled proteins using trichloroacetic acid (TCA).

-

Quantification: Collect the precipitated proteins on a filter membrane, wash, and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the level of protein synthesis.

-

Protocol 4: Genetic Validation using Resistance-Conferring Mutations

-

Causality and Rationale: This is the gold-standard experiment for validating a drug's target. The logic is that if a compound's cytotoxic effect is mediated through a specific protein, a mutation in that protein that prevents drug binding should make the cells resistant to the compound. Overexpressing the wild-type protein in these resistant cells should then restore sensitivity.[14] This provides powerful, self-validating evidence that the interaction between the drug and the target protein is responsible for the observed cellular phenotype.

-

Step-by-Step Methodology:

-

Generate Resistant Cells: Create a cell line (e.g., in HCT116 cells) that expresses a mutant version of eEF1A, specifically the A399V mutation, which is hypothesized to block ternatin binding.[14] This can be done using CRISPR/Cas9 gene editing.

-

Confirm Resistance: Perform a cell proliferation (MTT) assay comparing the wild-type (WT) and A399V mutant cell lines. The mutant line should exhibit a significantly right-shifted dose-response curve, indicating resistance to ternatin.

-

Rescue Experiment: Transfect the resistant A399V cells with a plasmid that expresses WT eEF1A (which can be co-expressed with a fluorescent marker like mCherry for tracking).

-

Confirm Sensitization: Perform another MTT assay on the transfected resistant cells. The expression of WT eEF1A should re-sensitize the cells to ternatin, shifting the dose-response curve back towards that of the original WT cells.[14]

-

Therapeutic Potential and Future Directions

Selective Cytotoxicity and the Therapeutic Window

A critical aspect for any anticancer agent is its ability to selectively kill cancer cells while sparing normal tissues. While extensive data on ternatin's effect on normal cells is still emerging, studies on other eEF1A inhibitors like didemnin B have shown a promising therapeutic window, with selective cytotoxicity observed against cancer cells compared to normal cells.[22] The high metabolic and proliferative rate of many tumors, which makes them more dependent on robust protein synthesis, provides a strong rationale for the potential selectivity of eEF1A inhibitors.

Ternatin vs. Didemnin B: A Case for Reversible Inhibition

While both ternatin and didemnin B target the same site on eEF1A, they do so with different consequences. Cryo-EM and kinetic studies show that ternatin-4 has a smaller footprint and dissociates from eEF1A approximately 25 times faster than didemnin B.[16] This translates to a key pharmacological difference: the inhibitory effects of ternatin-4 on protein synthesis are reversible upon washout, whereas those of didemnin B are not.[15][16] This reversibility may offer a more controllable and potentially less toxic therapeutic profile, making the ternatin scaffold particularly attractive for further development.

Challenges and Opportunities in Drug Development

The development of ternatin-based therapies faces challenges common to many natural product-derived leads, including optimizing pharmacokinetic properties, managing potential off-target effects, and identifying predictive biomarkers for patient selection. However, the opportunities are significant. The high potency and synthetic tractability of ternatin analogues make them an excellent starting point for medicinal chemistry campaigns.[14] Future research should focus on in vivo efficacy studies, detailed toxicology profiling, and exploring why certain cancer cell lines exhibit hypersensitivity to eEF1A inhibition, which could lead to powerful patient stratification strategies.[14]

Conclusion

Ternatin represents a highly promising class of specific and potent inhibitors of eukaryotic protein synthesis. Through clever synthetic chemistry and rigorous chemical biology, its mechanism has been elucidated in fine detail: it traps the eEF1A ternary complex on the ribosome, effectively jamming the cellular machinery for protein production. Given the established role of eEF1A in driving malignancy, ternatin and its optimized analogues provide a validated and compelling scaffold for the development of a new generation of anticancer therapeutics. The methodologies and insights presented in this guide offer a solid foundation for researchers and drug developers aiming to advance this exciting field of study.

References

-

Carelli, J. D., Seth, K., Seth, K., Male, A. M., Shulha, O., E-Ching, N. G., ... & Taunton, J. (2015). Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex. eLife, 4, e10222. [Link]

-

Mateyak, M. K., & Kinzy, T. G. (2013). The eEF1A Proteins: At the Crossroads of Oncogenesis, Apoptosis, and Viral Infections. Frontiers in Microbiology, 4, 85. [Link]

-

Wikipedia. (n.d.). Eukaryotic translation elongation factor 1 alpha 1. Wikipedia. [Link]

-

Chen, Y., Zhao, X., & He, Y. (2024). Targeting Eukaryotic Elongation Factor 1A: How Small-Molecule Inhibitors Suppress Tumor Growth via Diverse Pathways. Molecules, 29(15), 3532. [Link]

-

Vidana Gamage, G. C., Lim, Y. Y., & Choo, W. S. (2021). Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications. Frontiers in Plant Science, 12, 792333. [Link]

-

Carelli, J. D., Seth, K., Male, A. M., Shulha, O., E-Ching, N. G., ... & Taunton, J. (2015). Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex. eLife. [Link]

-

Patsnap. (2024). What are EEF1A1 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Vera, M. I., Pani, B., Griffiths, L. A., Muchardt, C., & Singer, R. H. (2014). The translation elongation factor eEF1A1 couples transcription to translation during heat shock response. eLife, 3, e03164. [Link]

-

Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2014). EEF1A1 (eukaryotic translation elongation factor 1 alpha 1). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

-

Oguis, G. K., Gilding, E. K., Jackson, M. A., & Craik, D. J. (2021). The Potential Application of Clitoria ternatea for Cancer Treatment. UI Scholars Hub. [Link]

-

Juette, M. F., Fu, Z., Shao, S., ... & Blanchard, S. C. (2022). Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes. eLife, 11, e81014. [Link]

-

Carelli, J. D. (2017). Ternatin: target identification, mechanism of action, and use as a chemical probe for the translation elongation factor 1A. eScholarship. [Link]

-

Al-Saeedi, F. I., Al-Ghamdi, S. N., Al-Otaibi, B., ... & El-Shitany, N. A. (2022). Antiproliferative Effect of Clitoria ternatea Ethanolic Extract against Colorectal, Breast, and Medullary Thyroid Cancer Cell Lines. Molecules, 27(21), 7461. [Link]

-

Vidana Gamage, G. C., Lim, Y. Y., & Choo, W. S. (2021). Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications. PubMed. [Link]

-

Juette, M. F., Fu, Z., Shao, S., ... & Blanchard, S. C. (2022). Didemnin B and ternatin-4 inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes. ResearchGate. [Link]

-

Oguis, G. K., Gilding, E. K., Jackson, M. A., & Craik, D. J. (2021). The Potential Application of Clitoria ternatea for Cancer Treatment. Jurnal Farmasi Indonesia. [Link]

-

ResearchGate. (n.d.). Structures of Ternatins. ResearchGate. [Link]

-

Chen, Y., Zhao, X., & He, Y. (2024). Anticancer Small-Molecule Agents Targeting Eukaryotic Elongation Factor 1A: State of the Art. PMC - NIH. [Link]

-

Ichiyanagi, T., Tsuchida, T., & Kanda, T. (2021). Gastrointestinal Absorption of Ternatins, Polyacylated Anthocyanins Derived from Butterfly Pea (Clitoria ternatea L.) Petals in Rats. J-Stage. [Link]

-

ResearchGate. (n.d.). Expression of eEF1A2 in different human cancers. ResearchGate. [Link]

-

Scaggiante, B., Dapas, B., & Giansanti, F. (2011). Dissecting the expression of EEF1A1/2 genes in human prostate cancer cells: the potential of EEF1A2 as a hallmark for prostate transformation and progression. PMC - NIH. [Link]

-

Chen, Y., Zhao, X., & He, Y. (2024). Targeting Eukaryotic Elongation Factor 1A: How Small-Molecule Inhibitors Suppress Tumor Growth via Diverse Pathways. PMC - PubMed Central. [Link]

Sources

- 1. Frontiers | The eEF1A Proteins: At the Crossroads of Oncogenesis, Apoptosis, and Viral Infections [frontiersin.org]

- 2. What are EEF1A1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Eukaryotic translation elongation factor 1 alpha 1 - Wikipedia [en.wikipedia.org]

- 4. elifesciences.org [elifesciences.org]

- 5. The translation elongation factor eEF1A1 couples transcription to translation during heat shock response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. researchgate.net [researchgate.net]

- 8. Dissecting the expression of EEF1A1/2 genes in human prostate cancer cells: the potential of EEF1A2 as a hallmark for prostate transformation and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Eukaryotic Elongation Factor 1A: How Small-Molecule Inhibitors Suppress Tumor Growth via Diverse Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Small-Molecule Agents Targeting Eukaryotic Elongation Factor 1A: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ternatin: target identification, mechanism of action, and use as a chemical probe for the translation elongation factor 1A [escholarship.org]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | eLife [elifesciences.org]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Anti-Cancer Potential of Ternatin: A Technical Guide to a Novel Translation Inhibitor

Introduction: The Quest for Novel Anti-Cancer Therapeutics

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the need for more selective and potent therapeutic agents. Natural products have historically served as a rich reservoir of bioactive compounds, offering novel chemical scaffolds and unique mechanisms of action. Among these, cyclic peptides have emerged as a privileged class of molecules due to their inherent cell permeability, high-affinity binding to protein targets, and amenability to synthetic modification.[1] This guide focuses on ternatin, a cyclic heptapeptide of fungal origin, which has garnered significant interest for its potent cytotoxic effects against cancer cells. Initially identified as an inhibitor of adipogenesis, subsequent research has illuminated its primary mechanism of action as a potent inhibitor of protein synthesis, a fundamental process dysregulated in cancer.[1][2] This document provides an in-depth technical exploration of ternatin's anti-cancer properties, intended for researchers, scientists, and drug development professionals. We will delve into its molecular target, mechanism of action, and the experimental methodologies employed to elucidate its therapeutic potential.

Ternatin's Molecular Target: The Elongation Factor-1A (eEF1A) Ternary Complex

The cytotoxic activity of ternatin stems from its ability to precisely target and inhibit a crucial component of the cellular protein synthesis machinery: the eukaryotic elongation factor-1A (eEF1A) ternary complex (eEF1A·GTP·aminoacyl-tRNA).[1][2] This complex is responsible for delivering the correct aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of translation. By binding to this complex, ternatin effectively stalls the ribosome, leading to a global shutdown of protein synthesis and subsequent cell death.[3]

The identification of eEF1A as the direct target of ternatin was a pivotal discovery, accomplished through a combination of chemical biology and genetic approaches. A key tool in this process was the design and synthesis of a photo-affinity probe derived from ternatin.[1][3] This probe, equipped with a photoreactive group and a clickable handle, allowed for covalent cross-linking to its binding partners upon UV irradiation, enabling their subsequent identification.[1][3] These experiments revealed specific and saturable binding to a 50-kDa protein, which was later confirmed to be eEF1A.[2]

Further validation of eEF1A as the bona fide target came from genetic studies. Researchers identified that a specific mutation in the gene encoding eEF1A, resulting in an alanine to valine substitution at position 399 (A399V), conferred resistance to ternatin's cytotoxic effects.[2][4][5][6] This resistance is attributed to the steric hindrance imposed by the bulkier valine residue, which likely disrupts the binding of ternatin to eEF1A.[5] This convergence of evidence from photo-affinity labeling and genetic resistance provides a robust validation of the eEF1A ternary complex as the primary molecular target of ternatin.

Signaling Pathway of Ternatin's Action

Caption: Ternatin binds to the eEF1A ternary complex, stalling the ribosome and inhibiting protein synthesis, which ultimately leads to cancer cell death.

Potency and Structure-Activity Relationship (SAR)

The anti-cancer potential of ternatin is underscored by its potent cytotoxicity against various cancer cell lines. The parent natural product exhibits a half-maximal inhibitory concentration (IC50) in the nanomolar range. Through synthetic modifications, even more potent analogs have been developed, demonstrating the tractability of the ternatin scaffold for optimization.

A key insight from SAR studies is the critical role of the leucine residue at position 4. Substitution of this leucine with alanine (ternatin-4-Ala) completely abolishes its biological activity, rendering it a valuable negative control for mechanistic studies.[1] Conversely, modifications at other positions have led to the development of analogs with significantly enhanced potency. For instance, a synthetic variant, referred to as compound 4 in the literature, demonstrated up to 500-fold greater potency than the natural ternatin.[1]

Comparative Potency of Ternatin and its Analogs

| Compound | Description | Cancer Cell Line | IC50 (nM) |

| Ternatin (1) | Natural Product | HCT116 | 71 ± 10 |

| Ternatin-4-Ala (2) | Inactive Analog | HCT116 | > 10,000 |

| Synthetic Analog (4) | Optimized Variant | HCT116 | 4.6 ± 1.0 |

Data sourced from Carelli et al., 2015.[2]

Experimental Protocols for Evaluating Ternatin's Anti-Cancer Properties

A rigorous evaluation of ternatin's anti-cancer properties necessitates a suite of well-defined experimental protocols. The following sections provide detailed, step-by-step methodologies for key assays.

Cell Proliferation (Cytotoxicity) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of ternatin and its analogs in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a negative control (ternatin-4-Ala).

-

Incubate the plates for 48-72 hours.

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the impact of ternatin on the synthesis of new proteins within cells. A common method involves the incorporation of radiolabeled amino acids into newly synthesized proteins.

Protocol: ³⁵S-Methionine Incorporation Assay

-

Cell Culture and Treatment:

-

Plate cells in a 24-well plate and grow to 70-80% confluency.

-

Wash the cells with methionine-free medium.

-

Pre-treat the cells with various concentrations of ternatin or control compounds for 1-2 hours.

-

-

Radiolabeling:

-

Add ³⁵S-methionine to each well and incubate for 30-60 minutes at 37°C.

-

-

Cell Lysis and Protein Precipitation:

-

Wash the cells with ice-cold PBS to stop the incorporation.

-

Lyse the cells and precipitate the proteins using trichloroacetic acid (TCA).

-

-

Scintillation Counting:

-

Wash the protein pellets to remove unincorporated ³⁵S-methionine.

-

Solubilize the pellets and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the counts to the total protein concentration.

-

Calculate the percentage of protein synthesis inhibition relative to the vehicle control.

-

Target Identification using Photo-Affinity Labeling

This advanced technique is crucial for unequivocally identifying the direct binding partner of a bioactive compound.

Experimental Workflow: Photo-Affinity Labeling

Caption: A streamlined workflow for identifying the cellular target of ternatin using a photo-affinity probe, from cell treatment to mass spectrometry-based protein identification.

Protocol: In-Cell Photo-Affinity Labeling

-

Cell Treatment:

-

Grow cells to 70-80% confluency.

-

Treat the cells with the ternatin photo-affinity probe in serum-free medium for a designated time. For competition experiments, pre-incubate with an excess of unlabeled ternatin.

-

-

UV Cross-linking:

-

Wash the cells with ice-cold PBS to remove the unbound probe.

-

Irradiate the cells with 365 nm UV light on ice for 15-30 minutes to induce covalent cross-linking.

-

-